2-Cyano-3-phenylpropionic acid

CAS No.: 5331-42-0

Cat. No.: VC2483370

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5331-42-0 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-cyano-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) |

| Standard InChI Key | VKFDROJPHCZDTC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C#N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)C(=O)O |

Introduction

Chemical Properties and Structure

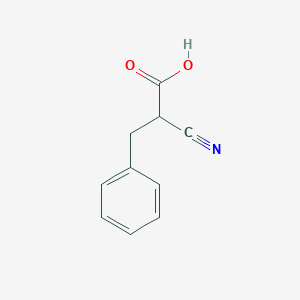

2-Cyano-3-phenylpropionic acid (CAS: 5331-42-0) is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It features a phenyl group attached to a propionic acid backbone, with a cyano group positioned at the second carbon . This structural arrangement contributes significantly to its chemical reactivity and potential biological activities.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature and requires proper storage in sealed, dry conditions to maintain its stability . High-purity samples (98%) are commonly used in research and industrial applications . The following table summarizes the key chemical identifiers and properties of 2-cyano-3-phenylpropionic acid:

| Property | Value |

|---|---|

| CAS Number | 5331-42-0 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-cyano-3-phenylpropanoic acid |

| InChI Key | VKFDROJPHCZDTC-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Conditions | Sealed in dry, Room Temperature |

| Purity (Commercial) | 98% |

Alternative Nomenclature

The compound is also referred to by alternative names in chemical literature and commercial catalogs, including stereochemical variants:

-

2-Cyano-3-phenylpropanoic acid (standard name)

-

(2S)-2-cyano-3-phenylpropanoate (S-enantiomer)

These naming variations reflect the potential for stereoisomerism at the second carbon position, which may influence the compound's properties and applications in stereoselective reactions.

Synthesis Methods

The synthesis of 2-cyano-3-phenylpropionic acid can be achieved through various methods, with different approaches yielding varying levels of efficiency and stereoselectivity.

Dowex-50 Catalyzed Synthesis

One documented synthesis method employs Dowex-50 ion-exchange resin as a catalyst in an aqueous medium. This procedure requires heating for 12 hours and provides a relatively high yield of 78% . This approach is referenced in research by Basu, Manas K., Sarkar, Dipak C., and Ranu, Brindaban C., published in Synthetic Communications in 1989 .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| Precautionary Code | Description |

|---|---|

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These safety guidelines are essential for researchers and technicians working with this compound to prevent adverse health effects .

Applications in Chemical Research

2-Cyano-3-phenylpropionic acid has several applications in chemical research, particularly in the field of synthetic organic chemistry.

Molecular Switch Research

Although slightly different from our target compound, the related compound 2-cyano-2-phenylpropanoic acid has been investigated for its role in powering molecular switches. Research published in 2016 demonstrated that the decarboxylation of this compound can be coupled to large-amplitude motions in a catenane system . This represents a significant finding in the field of molecular machines, as it provides an example of a molecular switch operating using energy supplied by substrate decarboxylation .

The study showed that when decarboxylation occurs in the presence of a catenane composed of two identical macrocycles with 1,10-phenanthroline units, the catenane molecules undergo large-amplitude motions from neutral to protonated states and back again . This cyclical operation demonstrates how chemical energy from decarboxylation can be harnessed to drive molecular mechanical processes.

Synthetic Building Block

As a bifunctional molecule containing both carboxylic acid and cyano functionalities, 2-cyano-3-phenylpropionic acid serves as a valuable intermediate in the synthesis of more complex organic compounds. The cyano group can be transformed into various other functional groups (amines, amides, carboxylic acids), while the carboxylic acid portion enables coupling reactions and further derivatization.

| Quantity | Price (EUR) |

|---|---|

| 250mg | 76.00 € |

| 1g | 180.00 € |

| 5g | 599.00 € |

This pricing reflects the compound's status as a specialty chemical primarily used in research applications rather than bulk industrial processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume